4-(1-Adamantyl)-3-thiosemicarbazide
Overview
Description
4-(1-Adamantyl)-3-thiosemicarbazide is a chemical compound that serves as a precursor for the synthesis of various thiosemicarbazones with an adamantane skeleton. This compound is of interest due to its potential biological activities, which include antimicrobial and anticancer properties. The adamantane moiety is a bulky, cage-like structure that is known to confer unique physical and chemical properties to the compounds it is part of .
Synthesis Analysis
The synthesis of thiosemicarbazones containing the adamantane skeleton involves the reaction of 4-(1-adamantyl)-3-thiosemicarbazide with various substituted acetophenones and benzaldehydes. This process yields a series of compounds that are then tested for their biological activities. The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships, particularly in the context of antimicrobial and anticancer research .
Molecular Structure Analysis
The molecular structure of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives is characterized by the presence of the adamantane core, which is known to influence the biological activity of the compounds. The structure-activity relationship of these compounds has been further elucidated through 3D-QSAR studies, which highlight the importance of steric and electronic factors in determining their potency as anti-tuberculosis agents. Specifically, bulky and electronegative substitutions at the para position of the phenyl ring have been found to be favorable for anti-tuberculosis activity .
Chemical Reactions Analysis
The chemical reactivity of 4-(1-adamantyl)-3-thiosemicarbazide derivatives is demonstrated in their ability to undergo cyclization reactions. For example, the cyclization of 1-(1-adamantylcarbonyl)-4-substituted thiosemicarbazides with sulfuric acid or phosphorus oxychloride leads to the formation of 2-(1-adamantyl)-5-amino-1,3,4-thiadiazoles. Interestingly, an unexpected debenzylation reaction occurs when 1-(1-adamantylcarbonyl)-4-benzylthiosemicarbazide is cyclized with sulfuric acid, leading to a debenzylated thiadiazole product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1-adamantyl)-3-thiosemicarbazide derivatives are influenced by the adamantane core, which imparts a degree of rigidity and bulkiness to the molecule. These properties are significant when considering the biological activity of the compounds, as they affect the way these molecules interact with biological targets. The adamantane structure is known to enhance lipophilicity, which can improve the ability of these compounds to cross cell membranes and reach intracellular targets .
Scientific Research Applications
Synthesis and Bioactivity
Antifungal and Antibacterial Properties : 4-(1-Adamantyl)-3-thiosemicarbazide demonstrates significant antifungal activity against Candida albicans and inhibitory activity against various bacteria including Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. The compound, when reacted with substituted acetophenones and benzaldehydes, forms thiosemicarbazones that exhibit these properties (Pham et al., 2020).
Antimicrobial and Anti-Proliferative Activities : Another study showed that derivatives of 4-(1-Adamantyl)-3-thiosemicarbazide, specifically thiosemicarbazones, displayed broad-spectrum antibacterial activities and significant antifungal activity. Additionally, some of these compounds exhibited notable anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Potential Antitumor Agents : Adamantyl thiosemicarbazide derivatives have been synthesized and tested for their antitumor activity. Some of these derivatives showed broad spectrum antitumor activity and moderate selectivity toward certain cancer cell lines (El-Sherbeny et al., 2003).
Other Applications
Hypoglycemic Activities : Certain N-(1-Adamantyl)carbothioamide derivatives, related to 4-(1-Adamantyl)-3-thiosemicarbazide, demonstrated oral hypoglycemic activity in streptozotocin-induced diabetic rats. One of the compounds, specifically, showed a significant reduction in serum glucose levels (Al-Abdullah et al., 2015).
Anti-Inflammatory Activities : Some derivatives of 4-(1-Adamantyl)-3-thiosemicarbazide, particularly those involving 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, have shown potent anti-inflammatory activity in in vivo studies, as observed in rat models of carrageenin-induced paw edema (Kadi et al., 2007).
Anti-Tuberculosis Activity : Certain hydrazide, semicarbazide, and thiosemicarbazide derivatives of 4-(adamantan-1-yl)quinoline, including those related to 4-(1-Adamantyl)-3-thiosemicarbazide, have been synthesized and shown significant anti-tuberculosis activity. This includes a potent inhibitory effect against the Mycobacterium tuberculosis H37Rv strain (Patel et al., 2014).
- arbazide, have been synthesized and evaluated for their anticancer potential. These compounds have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Kozyra et al., 2022; Pitucha et al., 2020).
Safety And Hazards
The safety and hazards associated with “4-(1-Adamantyl)-3-thiosemicarbazide” would likely depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation5.
Future Directions
The future directions for research on “4-(1-Adamantyl)-3-thiosemicarbazide” could include further studies on its synthesis, properties, and potential biological activities. Given the known activities of adamantyl compounds and thiosemicarbazides, it could be of interest for applications in medicinal chemistry and drug discovery6.
properties
IUPAC Name |
1-(1-adamantyl)-3-aminothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUDVJTOYVRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354052 | |
Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-3-thiosemicarbazide | |
CAS RN |
52662-65-4 | |
Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52662-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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